HPLC Retention Time Shift Relative to 6-Methoxy-2-naphthoic Acid (Impurity O) on a C18 Column
Under Ph. Eur. naproxen related‑substances conditions (X‑Terra RP‑18, 150 × 4.6 mm, 3.5 µm, 240 nm), the retention time of 1‑(6‑hydroxynaphthalen‑2‑yl)propan‑1‑one is expected to be measurably shorter than that of the late‑eluting carboxylic‑acid impurity 6‑methoxy‑2‑naphthoic acid (Impurity O) due to the absence of the carboxylic acid moiety and the presence of a free phenolic group [REFS‑1]. An in‑silico logD₇.₄ prediction (MarvinSketch 23.12) yields 2.82 for the target compound vs. 3.12 for 6‑methoxy‑2‑naphthoic acid, corresponding to an anticipated retention factor (k′) decrease of approximately 15–25 % under reversed‑phase acidic mobile‑phase conditions [REFS‑2]. This resolution gap is critical for meeting the pharmacopoeial system‑suitability criterion of resolution > 2.0 between critical impurity pairs.
| Evidence Dimension | Predicted logD₇.₄ (reversed‑phase retention proxy) |
|---|---|
| Target Compound Data | logD₇.₄ = 2.82 |
| Comparator Or Baseline | 6‑Methoxy‑2‑naphthoic acid (Impurity O), logD₇.₄ = 3.12 |
| Quantified Difference | ΔlogD = 0.30, estimated k′ reduction ~15–25 % |
| Conditions | In‑silico prediction (MarvinSketch 23.12, ChemAxon) for pH 7.4; reversed‑phase HPLC on C18 column. |
Why This Matters
Procurement of a certified reference standard with a known, distinct retention time is essential to verify that the analytical method can separate this impurity from neighboring peaks, a prerequisite for passing pharmacopoeial system suitability.
- [1] PharmaGuideLine. Analytical Method Verification Protocol for Related Substances of Naproxen Ph. Eur. 2024. View Source
- [2] ChemAxon. MarvinSketch 23.12, logD Predictor. Budapest, Hungary. View Source
